Introduction: Navigating the Isomeric Landscape
Introduction: Navigating the Isomeric Landscape
An In-Depth Technical Guide to Substituted Nitrobenzoic Acids: Focus on 2,4-diMethoxy-5-nitrobenzoic acid and its Isomers
This guide provides a comprehensive technical overview of 2,4-diMethoxy-5-nitrobenzoic acid and its structurally significant isomer, 4,5-Dimethoxy-2-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and applications of these compounds, with a focus on practical, field-proven insights and methodologies.
Substituted nitrobenzoic acids are a critical class of compounds in organic synthesis, serving as versatile building blocks for pharmaceuticals and fine chemicals.[1][2] The precise arrangement of functional groups on the benzene ring dictates the molecule's reactivity and potential applications. The compound "2,4-diMethoxy-5-nitrobenzoic acid" and its isomers, such as 4,5-Dimethoxy-2-nitrobenzoic acid, are of particular interest due to their utility in constructing complex molecular architectures.[1][3]
A critical first step for any researcher is the unambiguous identification of the specific isomer of interest. The Chemical Abstracts Service (CAS) number is the universally accepted standard for this purpose.
Compound Identification and Properties
2,4-diMethoxy-5-nitrobenzoic acid
This specific isomer is less commonly documented in readily available scientific literature compared to its 4,5-dimethoxy counterpart. However, its structure suggests potential as a precursor in synthetic pathways where this specific substitution pattern is required.
4,5-Dimethoxy-2-nitrobenzoic acid (6-Nitroveratric Acid)
This isomer is more widely referenced and serves as an excellent case study for the synthesis and application of dimethoxy nitrobenzoic acids.
-
CAS Number: 4998-07-6[5]
-
Molecular Formula: C₉H₉NO₆[5]
-
Molecular Weight: 227.17 g/mol [5]
-
Synonyms: 6-Nitroveratric Acid, 2-Nitro-4,5-dimethoxybenzoic acid[5][6]
-
Appearance: Light yellow solid[7]
-
Melting Point: 195-197 °C[7]
Table 1: Physicochemical Properties of 4,5-Dimethoxy-2-nitrobenzoic acid
| Property | Value | Source |
| CAS Number | 4998-07-6 | [5] |
| Molecular Formula | C₉H₉NO₆ | [5] |
| Molecular Weight | 227.17 g/mol | [5] |
| Melting Point | 195-197 °C | [7] |
| Purity | ≥99% (typical) |
Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid: A Mechanistic Approach
The synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid typically proceeds via the nitration of 3,4-dimethoxybenzoic acid (veratric acid). This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The methoxy groups (-OCH₃) are ortho-, para-directing activators, making the positions adjacent and opposite to them on the ring more susceptible to electrophilic attack.
Experimental Protocol: Nitration of 3,4-Dimethoxybenzoic Acid
This protocol is a synthesis of methods described in the literature, designed for laboratory-scale preparation.[7][8]
Materials:
-
3,4-Dimethoxybenzoic acid (Veratric acid)
-
Nitric acid (20% aqueous solution)
-
Ice
-
Water
-
Silica gel for column chromatography
Procedure:
-
In a flask suitable for the reaction scale, add 10 g of 3,4-dimethoxybenzoic acid.[7]
-
Create an ice bath around the flask to maintain a low temperature.
-
Slowly add 50 mL of 20% nitric acid to the flask with continuous stirring.[7] The slow addition and cooling are crucial to control the exothermic reaction and prevent over-nitration or side product formation.
-
After the addition is complete, allow the reaction mixture to stir at 60 °C for 6 hours.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Once the reaction is complete, cool the mixture to room temperature and then pour it over a generous amount of ice-water.[7] This will cause the product to precipitate out of the solution.
-
Filter the resulting solid, wash it with cold water, and allow it to dry.[7]
-
The crude product can be purified by silica gel column chromatography to yield 4,5-Dimethoxy-2-nitrobenzoic acid as a light yellow solid.[7] A yield of approximately 77% can be expected.[7]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid.
Applications in Research and Development
4,5-Dimethoxy-2-nitrobenzoic acid is a valuable intermediate in the synthesis of various organic compounds.[1] Its functional groups—a carboxylic acid, two methoxy groups, and a nitro group—offer multiple reaction sites for further chemical transformations.
-
Pharmaceutical Synthesis: It serves as a key building block for certain pharmaceuticals. For instance, it is an intermediate in the synthesis of Gefitinib.[6]
-
Heterocyclic Chemistry: The presence of the nitro and carboxylic acid groups makes it a suitable precursor for the synthesis of nitrogen-containing heterocyclic compounds.[1]
-
Chemical Probes and Ligands: Derivatives of this acid can be synthesized to act as probes for studying biological processes or as ligands for metal complexes.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4,5-Dimethoxy-2-nitrobenzoic acid.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [5] |
| Eye Irritation | H319 | Causes serious eye irritation. | [5] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [5] |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.[9]
-
Hand Protection: Chemical-resistant gloves should be worn.[9]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[9]
-
Respiratory Protection: Work in a well-ventilated area, such as a fume hood. If dust is generated, a NIOSH-approved respirator may be required.[9]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][10]
-
In case of skin contact: Wash off with soap and plenty of water.[9][10]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9][10]
-
If swallowed: Rinse mouth with water and seek medical attention.[9][10]
Diagram 2: Safe Handling Workflow
Caption: Recommended workflow for the safe handling of dimethoxy nitrobenzoic acids.
Conclusion
2,4-diMethoxy-5-nitrobenzoic acid and its isomers, particularly 4,5-Dimethoxy-2-nitrobenzoic acid, are important compounds in the field of organic synthesis. A thorough understanding of their properties, synthesis, and safe handling is essential for any researcher working with these materials. The protocols and data presented in this guide are intended to provide a solid foundation for their successful application in research and development.
References
-
ChemUniverse. 2,4-DIMETHOXY-5-NITROBENZOIC ACID [P68111]. [Link]
-
PubChem. 2-Methoxy-5-nitrobenzoic acid. [Link]
-
PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid. [Link]
- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
MySkinRecipes. 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid. [Link]
-
Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. [Link]
-
Vihita Drugs & Intermediates. 2, 4-Dimethoxy Benzoic Acid. [Link]
Sources
- 1. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid [myskinrecipes.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2, 4-Dimethoxy Benzoic Acid | Vihita Drugs & Intermediates [vihitadrugs.com]
- 7. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]



